molecular formula C18H14O3 B3291811 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid CAS No. 87344-63-6

4-(Phenylmethoxy)-1-naphthalenecarboxylic acid

Cat. No.: B3291811
CAS No.: 87344-63-6
M. Wt: 278.3 g/mol
InChI Key: JMTFAIVHIUNGRO-UHFFFAOYSA-N
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Description

4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a phenylmethoxy group attached to the naphthalene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group.

    Phenylmethoxy Group Introduction: The phenylmethoxy group is introduced through an etherification reaction, where a phenylmethanol derivative reacts with the naphthalene compound under acidic conditions.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

4-(Phenylmethoxy)-1-naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, while the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • 4-Methoxy-1-naphthalenecarboxylic acid
  • 4-(Phenylmethoxy)-2-naphthalenecarboxylic acid
  • 4-(Phenylmethoxy)-1-naphthaldehyde

Comparison: 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid is unique due to the specific positioning of the phenylmethoxy and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenylmethoxynaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFAIVHIUNGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247192
Record name 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87344-63-6
Record name 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87344-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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